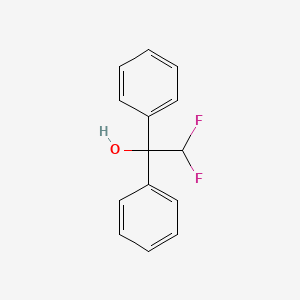

2,2-Difluoro-1,1-diphenylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-1,1-diphenylethanol: is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethan-1-ol backbone, with two phenyl groups attached to the first carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,1-diphenylethanol typically involves the reaction of benzophenone with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The general reaction scheme is as follows:

-

Preparation of Difluoromethyl Lithium:

- Reaction:

CH2F2+LDA→LiCF2H

Reagents: Lithium diisopropylamide (LDA), difluoromethane.

Conditions: Low temperature, typically -78°C.

- Reaction:

-

Reaction with Benzophenone:

- Reagents: Benzophenone, difluoromethyl lithium.

- Conditions: Anhydrous ether, low temperature.

- Reaction:

Ph2CO+LiCF2H→Ph2C(OH)CF2H

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Difluoro-1,1-diphenylethanol undergoes various chemical reactions, including:

-

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-difluoro-1,1-diphenylethanone.

- Reagents: Pyridinium chlorochromate (PCC), Jones reagent.

- Conditions: Room temperature, anhydrous conditions.

- Reaction:

Ph2C(OH)CF2H→Ph2C=O+H2O

-

Reduction: The compound can be reduced to form 2,2-difluoro-1,1-diphenylethane.

- Reagents: Lithium aluminum hydride (LiAlH4).

- Conditions: Anhydrous ether, low temperature.

- Reaction:

Ph2C(OH)CF2H→Ph2CH2CF2H

-

Substitution: The hydroxyl group can be substituted with other functional groups.

- Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

- Conditions: Anhydrous conditions.

- Reaction:

Ph2C(OH)CF2H+SOCl2→Ph2CClCF2H+SO2+HCl

Aplicaciones Científicas De Investigación

Chemistry: 2,2-Difluoro-1,1-diphenylethanol is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are studied for their potential as pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Mecanismo De Acción

The mechanism of action of 2,2-Difluoro-1,1-diphenylethanol in various applications depends on its ability to interact with molecular targets through hydrogen bonding, dipole interactions, and other non-covalent interactions. In medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

- 2,2-Difluoro-1-phenylethanol: Similar structure but with only one phenyl group.

- 1,1-Difluoro-2-phenylethanol: The position of the fluorine atoms and phenyl group is different.

- 2,2-Difluoroethanol: Lacks the phenyl groups, making it less complex.

Uniqueness: 2,2-Difluoro-1,1-diphenylethanol is unique due to the presence of two phenyl groups and two fluorine atoms, which confer distinct chemical properties

Actividad Biológica

2,2-Difluoro-1,1-diphenylethanol is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features two fluorine atoms and two phenyl groups, which contribute to its stability and reactivity in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C14H12F2O

- Molecular Weight : 250.24 g/mol

- CAS Number : 337-53-1

The presence of fluorine enhances the metabolic stability and bioavailability of this compound, making it a candidate for pharmaceutical development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors.

- Dipole Interactions : The dipole moment created by the fluorine atoms influences binding affinities.

- Non-Covalent Interactions : These interactions facilitate the stabilization of enzyme-substrate complexes.

These mechanisms suggest that the compound may act as a modulator for enzyme activity or receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that fluorinated compounds can enhance antimicrobial properties due to their ability to disrupt bacterial membranes.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Anticancer Properties : Some studies suggest that fluorinated alcohols may induce apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

A study by Hata et al. (2024) demonstrated that derivatives of diphenylethanol exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. The study highlighted the importance of fluorination in increasing membrane permeability and disrupting bacterial cell walls.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Membrane disruption |

| Non-fluorinated analog | Low | Limited permeability |

Enzyme Inhibition

Research published in the Journal of Organic Chemistry evaluated the inhibitory effects of this compound on certain cytochrome P450 enzymes. The results indicated that the compound could significantly reduce enzyme activity at micromolar concentrations.

| Enzyme Type | IC50 (µM) | Effect |

|---|---|---|

| CYP3A4 | 5.0 | Inhibition |

| CYP2D6 | 10.0 | Inhibition |

Anticancer Activity

A recent study explored the anticancer potential of this compound against breast cancer cell lines. The findings suggested that treatment with the compound led to increased apoptosis rates and reduced cell viability.

| Cell Line | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 45 | 30 |

| MDA-MB-231 (Breast) | 50 | 25 |

Propiedades

IUPAC Name |

2,2-difluoro-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEVTIROYPQINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.